4-benzyl-5-methyl-1H-imidazole-2-thiol
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Overview
Description
4-Benzyl-5-methyl-1H-imidazole-2-thiol is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of a thiol group in this compound adds to its reactivity and potential utility in different chemical reactions.
Mechanism of Action
are a class of organic compounds that contain a five-membered heterocyclic ring structure. This ring is composed of two nitrogen atoms and three carbon atoms . Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
The targets of action of imidazole derivatives can vary widely depending on the specific compound and its functional groups. Some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
The mode of action of imidazoles also depends on the specific compound and its targets. For example, some imidazole derivatives inhibit the growth of bacteria by interfering with their protein synthesis or cell wall formation .
The biochemical pathways affected by imidazole derivatives can be numerous and varied, depending on the specific targets of the compound. For example, some imidazole derivatives may affect pathways related to cell growth and division, protein synthesis, or metabolic processes .
The pharmacokinetics of imidazole derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties, can vary widely depending on the specific compound. Factors that can influence these properties include the compound’s chemical structure, its lipophilicity, and its molecular size .
The result of action of imidazole derivatives can include a wide range of molecular and cellular effects, depending on the specific compound and its targets. These effects can include inhibition of cell growth, induction of cell death, alteration of protein function, and more .
The action environment , or the conditions under which an imidazole derivative exerts its effects, can influence the compound’s action, efficacy, and stability. Factors that can influence the action of imidazole derivatives include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells or organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-benzyl-5-methyl-1H-imidazole-2-thiol typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzylamine with a suitable diketone under acidic conditions, followed by the introduction of a thiol group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of catalysts to enhance yield and selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-5-methyl-1H-imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents or nucleophiles are used depending on the desired substitution.
Major Products: The major products formed from these reactions include disulfides, thiolates, and various substituted imidazole derivatives.
Scientific Research Applications
4-Benzyl-5-methyl-1H-imidazole-2-thiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and catalysts.
Comparison with Similar Compounds
- 5-Methyl-2-phenyl-1H-imidazole-4-methanol
- 5-Methoxy-1H-benzo[d]imidazole-2-thiol
- 6-Chloro-1H-benzo[d]imidazole-2-thiol
Uniqueness: 4-Benzyl-5-methyl-1H-imidazole-2-thiol is unique due to the presence of both a benzyl and a thiol group, which confer distinct reactivity and potential applications compared to other imidazole derivatives. Its specific substitution pattern allows for unique interactions in chemical and biological systems, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-benzyl-5-methyl-1,3-dihydroimidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-8-10(13-11(14)12-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBLWZQCQIJQJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=S)N1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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